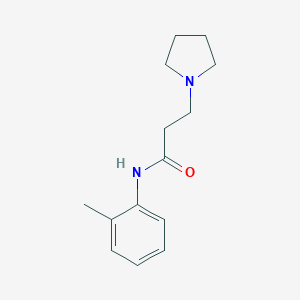![molecular formula C17H16ClFN2O3S B248358 {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE](/img/structure/B248358.png)
{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a chlorophenyl sulfonyl group and a fluorophenyl methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Chlorophenyl Sulfonyl Group: The chlorophenyl sulfonyl group is introduced through a sulfonation reaction, where chlorobenzene is reacted with sulfur trioxide or chlorosulfonic acid.
Attachment of the Fluorophenyl Methanone Group: The final step involves the coupling of the piperazine derivative with a fluorophenyl methanone precursor, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the fluorophenyl methanone moiety, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the fluorophenyl methanone group.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of new drugs. It has been investigated for its anti-allergic activities, particularly in the treatment of allergic asthma and itching . The compound’s ability to interact with histamine receptors makes it a promising candidate for further drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets. In the context of its anti-allergic activity, the compound acts as an antagonist at histamine H1 receptors. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing allergic symptoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(PHENYL)METHANONE: This compound is structurally similar but lacks the fluorine atom, which can significantly alter its chemical and biological properties.
{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(2-FLUOROPHENYL)METHANONE: Another similar compound with the fluorine atom positioned differently on the aromatic ring.
Uniqueness
The presence of both the chlorophenyl sulfonyl and fluorophenyl methanone groups in {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE gives it unique chemical properties, such as enhanced stability and specific binding affinities. These features make it distinct from other similar compounds and valuable for targeted applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C17H16ClFN2O3S |
|---|---|
Poids moléculaire |
382.8 g/mol |
Nom IUPAC |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C17H16ClFN2O3S/c18-14-4-6-16(7-5-14)25(23,24)21-10-8-20(9-11-21)17(22)13-2-1-3-15(19)12-13/h1-7,12H,8-11H2 |
Clé InChI |
CHIKWLYLKYELOW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1CN(CCN1C(=O)C2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


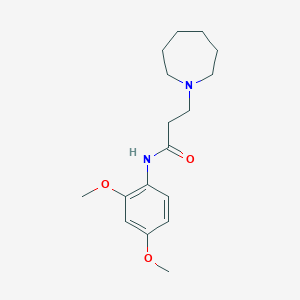
![N-(3,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248277.png)
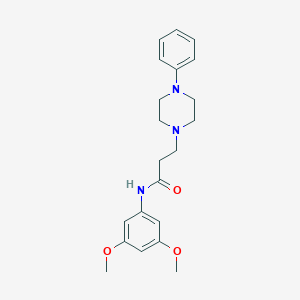
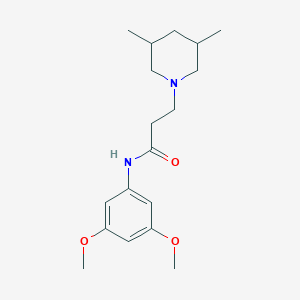
![Ethyl 4-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate](/img/structure/B248282.png)
![N-(3,5-dimethoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248284.png)
![N-(3,5-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248286.png)

![3-[benzyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B248289.png)
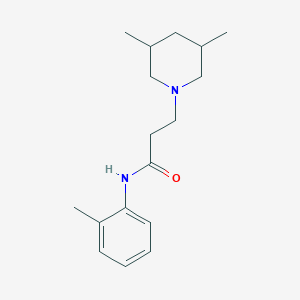
![3-[benzyl(ethyl)amino]-N-(2-methylphenyl)propanamide](/img/structure/B248297.png)
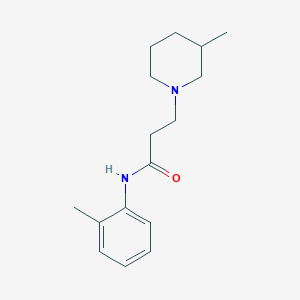
![3-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-N-o-tolyl-propionamide](/img/structure/B248301.png)
